4,6-Decadiyne

Description

Contextualization within Diyne Chemistry

Diyne chemistry, a specialized field within organic chemistry, focuses on molecules containing two carbon-carbon triple bonds. fiveable.me These compounds are notable for their linear geometry and the high electron density of their triple bonds, which confers upon them a distinct reactivity. fiveable.me Conjugated 1,3-diynes, a class to which 4,6-decadiyne belongs, are particularly significant. rsc.org They serve as fundamental building blocks in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and complex polymers. rsc.orgtandfonline.com The reactivity of the diyne functional group allows for a variety of chemical transformations, such as addition reactions, oxidations, reductions, and cycloadditions, making them versatile intermediates in synthetic chemistry. acs.org

Significance in Advanced Chemical Synthesis and Materials Science

The importance of this compound extends into the realms of advanced chemical synthesis and materials science. In synthesis, it is utilized as a precursor for more complex molecules. fishersci.ptfishersci.ca For instance, it is a known starting material for the preparation of 6-decen-6-yne. fishersci.ptfishersci.cathermofisher.com Its symmetrical structure also makes it a subject of interest in the development of new synthetic methodologies, such as diyne cross-metathesis. rsc.org

In materials science, this compound and its derivatives are pivotal in the creation of polydiacetylenes (PDAs). fishersci.ptfishersci.cathermofisher.com These polymers are formed through the topochemical polymerization of diacetylene monomers, a process that can be initiated by heat or radiation. researchgate.netresearchgate.net The resulting polymers exhibit unique optical and electronic properties, such as large non-resonant third-order nonlinearity, making them promising candidates for applications in optoelectronics and nonlinear optics. aip.orgnasa.gov Researchers are actively exploring the use of PDAs derived from compounds like this compound in the fabrication of thin films, waveguides, and sensors. aip.orgresearchgate.net For example, a derivative, 1,10-bis(diphenylamino)-4,6-decadiyne (DPD), has been used in a composite film dosimeter that changes color upon gamma-irradiation, demonstrating its potential in radiation sensing applications. researchgate.net

Scope of Academic Inquiry

The academic inquiry into this compound is multifaceted. A significant portion of research focuses on its synthesis and the optimization of reaction conditions to produce it and its derivatives efficiently. rsc.orgtandfonline.com Studies have explored various synthetic routes, including alkyne coupling reactions like the Glaser or Cadiot-Chodkiewicz couplings.

Furthermore, extensive research has been conducted on the polymerization of this compound and its derivatives to form polydiacetylenes. researchgate.netresearchgate.netaip.org This includes investigations into the solid-state polymerization reactivity and the characterization of the resulting polymers' structural, photophysical, and electronic properties. researchgate.netresearchgate.net The potential applications of these polymers in areas such as nonlinear optics and sensor technology are a major driver of this research. aip.orgresearchgate.netspiedigitallibrary.org

Additionally, derivatives of this compound have been isolated from natural sources, such as the toxic mushroom Gymnopilus spectabilis and the plant Saussurea cordifolia, prompting investigations into their biological activities. kib.ac.cnnih.gov For instance, repandiol, a diepoxide derivative of this compound, has shown potent cytotoxic activity against various tumor cells. jst.go.jp

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14 |

| Molecular Weight | 134.22 g/mol |

| Appearance | Colorless to yellow to brown liquid |

| Boiling Point | 96°C (at 15 mmHg) |

| Density | 0.82 g/mL |

| Solubility | Immiscible with water |

| IUPAC Name | deca-4,6-diyne |

| SMILES | CCCC#CC#CCCC |

| InChI Key | LIWZSNTUMSGWTF-UHFFFAOYSA-N |

Data sourced from fishersci.ptfishersci.cathermofisher.com

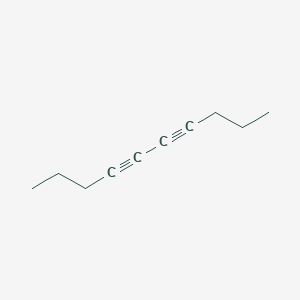

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

deca-4,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWZSNTUMSGWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167672 | |

| Record name | 4,6-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16387-71-6 | |

| Record name | 4,6-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Decadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Decadiyne and Its Derivatives

Alkyne Coupling Reactions for Diyne Formation

Alkyne coupling reactions are fundamental in constructing the carbon-carbon triple bonds that define diynes. These reactions can be broadly categorized into homocoupling, where two identical alkynes are joined, and heterocoupling, where two different alkynes are coupled.

Glaser Coupling Approaches

The Glaser coupling, first reported by Carl Andreas Glaser in 1869, is a foundational method for the synthesis of symmetric diynes. organic-chemistry.orgwikipedia.org It involves the oxidative coupling of terminal alkynes using a copper(I) salt, such as cuprous chloride or cuprous bromide, as a catalyst and an oxidant, typically air or oxygen. organic-chemistry.orgwikipedia.org The reaction is usually conducted in the presence of a base like ammonia (B1221849) in a solvent such as water or an alcohol. wikipedia.org

The synthesis of 4,6-decadiyne is commonly achieved through the homocoupling of 1-pentyne (B49018). In this process, two molecules of 1-pentyne undergo oxidative dimerization in the presence of a copper(I) catalyst. A copper-acetylide intermediate is formed, which then dimerizes to produce the symmetric this compound. Optimized conditions for this reaction, including the use of CuCl or CuI as a catalyst in an amine-based solvent, can lead to yields of 60-70%.

Table 1: Optimized Conditions for Glaser Coupling of 1-Pentyne

| Parameter | Condition |

|---|---|

| Catalyst | CuCl or CuI (0.5–2 mol%) |

| Solvent | Ammonia or amine-based solvents (e.g., triethylamine) |

| Temperature | Room temperature to 60°C |

| Yield | 60–70% |

Data sourced from Benchchem.

Glaser coupling is a key reaction in the synthesis of more complex molecules and supramolecular structures. For instance, it has been used to create macrocyclic compounds. beilstein-journals.org An example is the synthesis of 1,10-{5,11,17,23-tetra-tert-butyl-calix lookchem.comarene-26,28-dioxy}-4,6-decadiyne, which was prepared from 5,11,17,23-tetra-tert-butyl-26,28-dihydroxy-25,27-(4-pentyn-1-yloxy)calix lookchem.comarene via a Glaser reaction. iucr.org These types of molecules are of interest in supramolecular chemistry for their ability to form inclusion compounds with various organic guest molecules. iucr.org

Homocoupling of 1-Pentyne Derivatives

Cadiot-Chodkiewicz Coupling Strategies

The Cadiot-Chodkiewicz coupling is a versatile method for synthesizing unsymmetrical diynes. wikipedia.orgrsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org Unlike the Glaser coupling, which produces a mixture of products when different alkynes are used, the Cadiot-Chodkiewicz coupling selectively yields a single unsymmetrical diyne. wikipedia.orgrsc.org

The mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. wikipedia.orgalfa-chemistry.com This intermediate then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to form the new carbon-carbon bond of the diyne and regenerate the copper catalyst. wikipedia.orgalfa-chemistry.com For the synthesis of this compound derivatives, this could involve reacting a 1-pentyne derivative with a 1-halopentyne.

Table 2: Key Components of Cadiot-Chodkiewicz Coupling

| Component | Role | Example |

|---|---|---|

| Terminal Alkyne | Reactant | 1-Pentyne |

| Haloalkyne | Reactant | 1-Bromo-1-pentyne |

| Catalyst | Facilitates reaction | Copper(I) bromide |

| Base | Deprotonates terminal alkyne | Amine (e.g., piperidine) |

Data sourced from various sources. wikipedia.orgrsc.orgalfa-chemistry.com

Continuous-Flow Synthesis Protocols Utilizing Nanoparticles

Modern synthetic chemistry is increasingly adopting continuous-flow technologies to improve efficiency, control, and scalability. researchgate.netresearchgate.net Continuous-flow microreactors offer excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. whiterose.ac.uk

The synthesis of nanoparticles for use as catalysts is one area where continuous-flow methods have been successfully applied. whiterose.ac.ukgoogle.com These systems allow for the production of nanoparticles with well-defined sizes and shapes, which is crucial for their catalytic activity. researchgate.net While specific examples of continuous-flow synthesis of this compound using nanoparticle catalysts are not extensively detailed in the provided search results, the general principles suggest a promising avenue for future research. The use of nanoparticle catalysts, potentially within a continuous-flow reactor, could offer a more efficient and sustainable method for diyne synthesis. researchgate.net

Specialized Diyne Synthesis Methods

Beyond the classic coupling reactions, other specialized methods exist for the synthesis of diynes. For instance, 1,3-diynes can be synthesized via the Sonogashira coupling of a terminal alkyne with a vinylidene chloride, followed by base-promoted dehydrochlorination. orgsyn.org This approach has been used to prepare 1,3-decadiyne (B15466420) on a multigram scale. orgsyn.org While not directly focused on this compound, these alternative strategies highlight the diverse synthetic toolkit available to chemists for constructing diyne functionalities.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,10-{5,11,17,23-tetra-tert-butyl-calix lookchem.comarene-26,28-dioxy}-4,6-decadiyne |

| 1,3-Decadiyne |

| 1-Bromo-1-pentyne |

| 1-Pentyne |

| This compound |

| 5,11,17,23-tetra-tert-butyl-26,28-dihydroxy-25,27-(4-pentyn-1-yloxy)calix lookchem.comarene |

| Copper(I) bromide |

| Copper(I) chloride |

| Copper(I) iodide |

| Cuprous bromide |

| Cuprous chloride |

Corey-Fuchs Reaction in Diyne Scaffold Construction

The Corey-Fuchs reaction is a two-step process for converting aldehydes into terminal alkynes. organic-chemistry.orgwikipedia.org This methodology involves the reaction of an aldehyde with a phosphine-dibromomethylene ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoolefin. wikipedia.orgtandfonline.com Subsequent treatment with a strong base, such as n-butyllithium, induces an elimination reaction to yield the terminal alkyne. organic-chemistry.orgalfa-chemistry.com

This reaction is instrumental in building diyne structures. For instance, a monoalkyne can be converted into a dialkyne, which can then be used to construct more complex molecular architectures. alfa-chemistry.com The alkyne functional group generated through the Corey-Fuchs reaction is a versatile handle for further transformations, including metal-catalyzed coupling reactions. alfa-chemistry.com

Table 1: Key Features of the Corey-Fuchs Reaction

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |

| Intermediate | 1,1-Dibromoolefin |

| Base | n-Butyllithium (n-BuLi) or other strong bases |

| Product | Terminal Alkyne |

| Key Advantage | One-carbon homologation of an aldehyde to an alkyne. organic-chemistry.org |

Alkyne Metathesis for Diyne Architectures

Alkyne metathesis is a catalytic process that involves the cleavage and reformation of carbon-carbon triple bonds, enabling the synthesis of various diyne architectures. uwindsor.ca This reaction is particularly useful for creating symmetrical diynes through the homometathesis of a terminal alkyne or for constructing more complex structures via cross-metathesis.

Catalysts for alkyne metathesis are typically based on transition metals like molybdenum or tungsten. uwindsor.ca For example, tungsten catalysts have been used in the cross-metathesis of shorter diynes to produce longer-chain diynes. The reaction conditions, including the choice of catalyst and the use of a scavenger to remove volatile byproducts like 2-butyne, are critical for achieving high yields. nih.gov Recent advancements have led to the development of highly active and air-tolerant catalyst systems, expanding the practical applications of this methodology. nih.gov

Acyclic enediyne metathesis (AEDMET) polymerization is a related technique that has been employed to synthesize novel polydiacetylenes, which are soluble in common organic solvents. researchgate.net

Oxidative Coupling and Sonogashira Coupling Adaptations

Oxidative coupling reactions are fundamental methods for synthesizing symmetrical diynes. The Glaser coupling, a classic example, utilizes copper(I) salts as catalysts in the presence of an oxidant, such as oxygen, to couple two terminal alkynes. This method is applicable to the synthesis of this compound through the homocoupling of 1-pentyne. The Cadiot-Chodkiewicz coupling is another variant that can be used for this purpose.

The Sonogashira coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgchemeurope.com While traditionally used for creating enynes and arylalkynes, adaptations of the Sonogashira coupling can be employed in the synthesis of diyne systems. gold-chemistry.orgmdpi.com For example, a homo-coupling strategy using this reaction has been proposed for the synthesis of 1,9-decadiyne. The development of copper-free Sonogashira protocols has addressed some of the limitations of the original method, such as the formation of homocoupled byproducts. gold-chemistry.orglibretexts.org

Table 2: Comparison of Coupling Reactions for Diyne Synthesis

| Reaction | Catalyst System | Reactants | Key Feature |

|---|---|---|---|

| Glaser Coupling | Copper(I) salts, Oxidant | Terminal Alkynes | Forms symmetrical diynes through oxidative homocoupling. |

| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst (optional) | Terminal Alkyne, Aryl/Vinyl Halide | Forms a C(sp)-C(sp²) or C(sp)-C(sp) bond. wikipedia.orgresearchgate.net |

Derivatization Strategies for Functionalized this compound Systems

The functionalization of the this compound core allows for the creation of a diverse range of derivatives with tailored properties. These strategies often involve introducing functional groups at the termini of the carbon chain or modifying the diyne unit itself.

Esterification for Diyne-Containing Precursors

Esterification is a common method for introducing ester functional groups into molecules, which can serve as precursors for more complex derivatives. In the context of diyne synthesis, esterification can be applied to a carboxylic acid-containing alkyne before the coupling reaction. For example, the synthesis of dimethyl this compound-1,10-dioate begins with the esterification of 4-pentynoic acid to form methyl-4-pentynoate. rsc.org This esterified precursor can then undergo oxidative coupling to yield the desired diyne-containing diester. rsc.org This approach allows for the incorporation of functional handles that can be further manipulated.

Generation of Unsymmetrical Diyne Analogues

The synthesis of unsymmetrical diynes requires methods that can selectively couple two different alkyne fragments. Alkyne cross-metathesis is a powerful tool for this purpose. rsc.org For instance, the reaction of 1,4-diphenyl-1,3-butadiyne with dimethyl this compound-1,10-dioate in the presence of a tungsten benzylidyne catalyst can produce methyl 7-phenyl-4,6-heptadiynoate, an unsymmetrical diyne. rsc.org

Another strategy involves the Sonogashira coupling reaction between a terminal alkyne and a different halo-alkyne. This allows for the controlled construction of unsymmetrical diyne architectures with a variety of substituents.

Furthermore, studies have explored the synthesis of analogues such as 1,10-bis(diphenylamino)-4,6-decadiyne, which demonstrates how functional groups can be incorporated at the ends of the decadiyne chain. acs.org These derivatization strategies are crucial for tuning the electronic and physical properties of the diyne system for specific applications.

Chemical Reactivity and Mechanistic Investigations of 4,6 Decadiyne

Fundamental Reaction Pathways

The dual triple bonds in 4,6-decadiyne are the primary sites of chemical reactivity, readily participating in a variety of transformations. These reactions are characteristic of alkynes but are often influenced by the conjugated nature of the diyne system. numberanalytics.comnumberanalytics.com

As with simpler alkynes, the pi bonds of this compound are susceptible to addition reactions. numberanalytics.com A notable example involves its reaction with frustrated Lewis pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases. researchgate.net The specific outcome of the reaction is highly dependent on the steric properties of the FLP used.

For instance, the reaction of this compound with the FLP formed from tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃) results in a trans-1,4-addition product. researchgate.net This creates a zwitterionic cumulene structure. In contrast, using a less sterically bulky phosphine (B1218219) like tri(o-tolyl)phosphine (P(o-tolyl)₃) leads to a trans-1,2-addition product. researchgate.net This demonstrates that the regiochemistry of the addition can be tuned by the steric environment of the reagents.

| Frustrated Lewis Pair (FLP) | Addition Type | Product Description |

|---|---|---|

| B(C₆F₅)₃ / P(o-tolyl)₃ | trans-1,2-Addition | The FLP adds across one of the triple bonds. |

| B(C₆F₅)₃ / P(t)Bu₃ | trans-1,4-Addition | The FLP adds across the conjugated diyne system, forming a cumulene. |

The oxidation of this compound can cleave the carbon-carbon triple bonds. Depending on the oxidizing agent and reaction conditions, this process can yield various products. Strong oxidizing agents like ozone or potassium permanganate (B83412) can break the triple bonds entirely, which would ultimately lead to the formation of carboxylic acids (propanoic acid) and other cleavage products. Milder oxidation conditions can potentially lead to the formation of diketones, specifically decane-4,5,6,7-tetraone, although this intermediate would be highly reactive.

The triple bonds of this compound can be fully or partially reduced through hydrogenation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce both triple bonds completely to yield the corresponding alkane, n-decane. youtube.com

Partial reduction to form alkenes is also possible and synthetically valuable. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), facilitates syn-addition of hydrogen, leading to the formation of (4Z,6Z)-4,6-decadiene. Dissolving metal reduction, for example with sodium in liquid ammonia (B1221849), would produce the more stable (4E,6E)-4,6-decadiene via anti-addition.

| Reagent/Catalyst | Product | Reaction Type |

|---|---|---|

| H₂ / Pd/C | Decane | Complete Reduction |

| H₂ / Lindlar's Catalyst | (4Z,6Z)-4,6-decadiene | Partial Reduction (Syn-addition) |

| Na / NH₃(l) | (4E,6E)-4,6-decadiene | Partial Reduction (Anti-addition) |

For internal alkynes like this compound, which lack an acidic acetylenic proton, substitution reactions directly at the triple bond are not typical. However, reactions often classified under this category for alkynes, such as halogenation and hydrohalogenation, are mechanistically electrophilic addition reactions. For example, the addition of bromine (Br₂) would proceed across the triple bonds to form tetra- or di-bromo adducts. Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) would also result in addition products. numberanalytics.com

Reduction and Hydrogenation Chemistries (e.g., alkenes, alkanes)

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is a balance of electronic and steric effects. numberanalytics.com

Electronic Factors : The π-electron systems of the conjugated triple bonds are electron-rich, making them nucleophilic and thus reactive towards electrophiles. The conjugation allows for electronic communication across the C4 to C7 positions, which can lead to 1,4-addition pathways, as seen with certain FLPs. researchgate.net The presence of electron-donating alkyl groups (propyl groups) on either side of the diyne moiety further increases the electron density of the triple bonds, enhancing their reactivity towards electrophiles compared to unsubstituted diynes. numberanalytics.com

Steric Factors : The propyl groups at the C3 and C8 positions create steric hindrance around the diyne core. This bulkiness can influence the regioselectivity of addition reactions by directing incoming reagents to the less hindered face of the molecule. numberanalytics.comnih.gov As demonstrated in the reactions with FLPs, the steric bulk of the attacking reagent itself is a critical determinant of the reaction outcome. researchgate.net The highly bulky P(tBu)₃ favors addition at the termini of the conjugated system (1,4-addition), whereas the less bulky P(o-tolyl)₃ can approach and react at a single alkyne unit (1,2-addition). researchgate.net Theoretical studies on similar alkynes confirm that steric hindrance plays a governing role in catalytic activity and reaction pathways, especially in hydrogenation. acs.orgresearchgate.net

Derived Reaction Products and their Synthetic Utility

While this compound itself is a subject of academic interest, its functionalized derivatives have shown significant practical applications. These derivatives are typically synthesized not from this compound itself, but through coupling reactions of smaller, functionalized alkynes. 911metallurgist.comacs.org

A prominent example is 1,10-bis(diphenylamino)-4,6-decadiyne (DPD) . This compound is a key component in the fabrication of radiochromic film dosimeters, which are used to measure exposure to gamma radiation. researchgate.net Upon exposure to ionizing radiation, the DPD monomer embedded within a polymer film (like poly(vinyl alcohol)) undergoes topochemical polymerization. researchgate.net This polymerization creates a conjugated polydiacetylene backbone, resulting in a distinct color change from pale yellow to deep orange. researchgate.net The intensity of the color is proportional to the absorbed radiation dose, allowing for quantitative dosimetry. This material has been shown to be effective for monitoring high doses of radiation (up to 269.1 kGy) and exhibits good stability. researchgate.net

Another documented derivative is 1,10-dimethoxy-4,6-decadiyne . This compound can be synthesized in good yield by the oxidative coupling of the cuprous salt of 5-methoxy-1-pentyne using a potassium ferricyanide (B76249) solution. 911metallurgist.com

| Derivative Name | Key Feature | Synthetic Utility / Application |

|---|---|---|

| 1,10-bis(diphenylamino)-4,6-decadiyne (DPD) | Undergoes polymerization upon irradiation | Active component in radiochromic films for high-dose radiation dosimetry. researchgate.net |

| 1,10-dimethoxy-4,6-decadiyne | Methoxy-functionalized diyne | Synthesized via oxidative coupling; serves as a functionalized diyne for further chemical synthesis. 911metallurgist.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tris(pentafluorophenyl)borane |

| Tri-tert-butylphosphine |

| Tri(o-tolyl)phosphine |

| Potassium permanganate |

| Ozone |

| Propanoic acid |

| Decane-4,5,6,7-tetraone |

| n-Decane |

| (4Z,6Z)-4,6-decadiene |

| (4E,6E)-4,6-decadiene |

| Quinoline |

| Bromine |

| Hydrogen bromide |

| 1,10-bis(diphenylamino)-4,6-decadiyne (DPD) |

| Poly(vinyl alcohol) |

| 1,10-dimethoxy-4,6-decadiyne |

| 5-methoxy-1-pentyne |

| Potassium ferricyanide |

Polymerization Science of 4,6 Decadiyne and Polydiacetylenes

Topochemical Polymerization Mechanisms

Topochemical polymerization is a type of solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting units, leading to a polymer with a highly regular structure. rsc.org This process is a diffusionless transformation, meaning the monomer units react with minimal movement, preserving the crystallographic orientation in the final polymer crystal. ulsu.ru The resulting polydiacetylene crystals are often macroscopic and possess a degree of perfection and stereochemical regularity that is unattainable through conventional solution-based polymerization methods. ulsu.ru

The polymerization of diacetylene monomers like 4,6-decadiyne is initiated in the solid state through a 1,4-addition reaction across the conjugated diacetylene rod. researchgate.neteurophysicsnews.org This reaction can be triggered by various stimuli, including thermal energy, pressure, or, most commonly, high-energy radiation such as UV or gamma rays. europhysicsnews.orgresearchgate.net Gamma (γ)-irradiation is a particularly effective method for inducing polymerization. google.com.pggoogle.com For instance, crystals of 1,10-bis(diphenylamino)-4,6-decadiyne (a derivative of this compound) change color from pale yellow to deep orange upon exposure to γ-rays, indicating the formation of the conjugated polymer backbone. researchgate.netresearchgate.net Similarly, urethane (B1682113) derivatives of this compound-1,10-diol can be polymerized to high yields using ⁶⁰Co γ-rays. google.com.pggoogle.com This process creates an extended, fully conjugated polymer chain with alternating double and triple bonds. ulsu.ru

The reactivity of diacetylene monomers in the solid state is not primarily determined by the chemical nature of their substituent groups but is critically governed by their packing arrangement within the crystal lattice. ulsu.ru For a topochemical polymerization to proceed, the monomer molecules must be stacked in a specific geometric arrangement. Key parameters, as defined by Baughman and others, include:

Stacking distance (d): The translational distance between monomers along the stacking axis should be approximately 4.9 Å to 5.0 Å. researchgate.netacs.orgnih.gov

Contact distance (r): The distance between the C1 and C4' carbons of adjacent diacetylene moieties must be less than or equal to about 4 Å. researchgate.netyorku.ca

Orientation angle (θ): The angle between the diacetylene rod and the stacking axis should be close to 45°. researchgate.net

If these geometric criteria are met, the minimal atomic and molecular motion required for the 1,4-addition reaction is facilitated. europhysicsnews.org The side groups (R and R' in R-C≡C-C≡C-R') play a crucial role in dictating this packing arrangement. europhysicsnews.orgyorku.ca Different crystalline modifications (polymorphs) of the same monomer can exhibit drastically different reactivities due to variations in their packing. ulsu.ru

| Parameter | Description | Ideal Value |

|---|---|---|

| Stacking Distance (d) | Translational distance between monomers | ~4.9 - 5.0 Å |

| Contact Distance (r) | Distance between reacting carbons (C1-C4') | ≤ 4.0 Å |

| Orientation Angle (θ) | Angle of diacetylene rod to stacking axis | ~45° |

To understand the structure-property relationships in polydiacetylenes, researchers have synthesized and studied various analogues of reactive monomers. A notable example is the comparison of 1,10-bis(diphenylamino)-4,6-decadiyne (an analogue of this compound) with the highly reactive 1,6-bis(diphenylamino)-2,4-hexadiyne (THD). researchgate.netacs.org

In a study involving several THD analogues, 1,10-bis(diphenylamino)-4,6-decadiyne was the only one to show measurable polymerization reactivity. acs.org However, its reactivity was significantly lower than that of THD. researchgate.netacs.org This difference in reactivity was rationalized based on X-ray crystallographic data, which reveals how subtle changes in the side groups—in this case, the length of the alkyl spacer between the amino group and the diacetylene core—can alter the crystal packing and thus inhibit or allow polymerization. acs.org While other analogues like 1,6-bis(dibenzylamino)-2,4-hexadiyne and 1,12-bis(diphenylamino)-5,7-dodecadiyne were synthesized, they proved to be unreactive under similar conditions, underscoring the stringent packing requirements for polymerization. acs.orgacs.org

Role of Monomer Crystal Packing in Polymerization Reactivity

Polydiacetylene (PDA) Chain Conformation and Electronic Structure

The electronic properties of polydiacetylenes are intrinsically linked to the π-conjugated system of their backbone, which consists of an alternating ene-yne (═CR−C≡C−CR′═)n structure. acs.orgdtic.mil This delocalized electronic structure gives rise to unique optical properties, including strong absorption in the visible spectrum and, in some cases, luminescence. researchgate.netdtic.mil The conformation of the polymer backbone—whether it is planar or twisted—plays a decisive role in defining these properties. aps.orgresearchgate.net This conformation is, in turn, heavily influenced by the packing of the side chains. aip.org

Polydiacetylenes can exist in different chromatic phases, most commonly a blue phase (absorption λ_max ≈ 620-640 nm) and a red phase (λ_max ≈ 530-540 nm). researchgate.netresearchgate.net The red phase is often associated with a more twisted, non-planar backbone conformation and is typically fluorescent, whereas the planar blue phase is generally non-fluorescent. researchgate.net

Polymeric chains generated from the γ-ray irradiation of 1,10-bis(diphenylamino)-4,6-decadiyne single crystals are highly luminescent. researchgate.netacs.org This strong luminescence suggests that this polymer, referred to as poly-6 in some studies, is a "red phase" PDA. acs.orgacs.org Its exciton (B1674681) transition energy was measured at approximately 2.4 eV, which is significantly higher than that of the well-studied poly-THD (2.171 eV). acs.orgacs.org This difference in electronic properties was attributed to dissimilarities in the polymer backbone's dihedral angle, with calculations suggesting a more twisted structure for the poly(this compound) derivative compared to poly-THD. acs.orgacs.org

The conversion of diacetylene monomers into a conjugated polymer can be readily monitored using spectroscopic techniques, which detect the formation of the new electronic and vibrational structures.

UV-Vis Spectroscopy: As polymerization proceeds, the monomer crystals, which are often colorless or pale yellow, develop a deep color. researchgate.netresearchgate.net This color change is due to the emergence of a strong electronic absorption band in the visible region, corresponding to the π-π* transition of the newly formed conjugated backbone. researchgate.net In the case of a film containing 1,10-bis(diphenylamino)-4,6-decadiyne, irradiation leads to the appearance of two absorption maxima at 470 and 502 nm, with the color changing to a deep orange. researchgate.net The intensity of this absorption is proportional to the polymer conversion and the absorbed radiation dose. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a powerful tool for tracking the polymerization process at a molecular level by probing the characteristic vibrational modes. researchgate.netspectroscopyonline.com Upon polymerization of diacetylenes, the Raman spectrum shows a distinct evolution:

The strong stretching vibration of the monomer's diyne C≡C bonds (typically around 2260-2280 cm⁻¹) gradually disappears. researchgate.net

Two new, intense bands appear, which are characteristic of the polydiacetylene backbone: a C=C double bond stretching mode (ν_C=C) around 1450-1500 cm⁻¹ and a C≡C triple bond stretching mode (ν_C≡C) around 2080-2120 cm⁻¹. researchgate.net

The appearance of these specific Raman bands provides unambiguous evidence of the 1,4-addition reaction and the formation of the ene-yne polymer structure. researchgate.net

| Technique | Monomer State | Polymer State |

|---|---|---|

| UV-Vis | Transparent / Pale Yellow (No absorption in visible range) | Colored (Blue/Red/Orange) with strong absorption λmax ≈ 470-640 nm |

| Raman | Strong C≡C-C≡C stretch (~2260 cm⁻¹) | New C=C stretch (~1450-1500 cm⁻¹) and C≡C stretch (~2080-2120 cm⁻¹) |

Theoretical Modeling of Polymer Chain Structure (e.g., DFT)

Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the structure of polydiacetylene chains. mdpi.com These theoretical methods allow researchers to investigate the links between the molecular architecture of diacetylene monomers and the resulting thermochromic properties of their polymers. mdpi.com By simulating polymer structures, DFT can elucidate the origins of their unique optical and electronic behaviors. wikipedia.org

A specific application of this approach involves the modeling of poly(1,10-bis(diphenylamino)-4,6-decadiyne), a derivative of this compound. DFT calculations were employed to determine the polymer's structure within its monomer matrix, revealing a C₁═C₄···C₁═C₄ dihedral angle of 140°. acs.orgresearchgate.net Such calculations are crucial for understanding how substituent-induced strain affects the polymer backbone geometry. aip.org Torsional isomers, created by the twisting of lateral groups, can be formed with minimal energetic cost, and these twists are directly linked to the observed changes in electronic and physical properties, including absorption and Raman spectra. researchgate.net

Theoretical investigations have also utilized methods like the Valence Effective Hamiltonian (VEH) and Modified Neglect of Differential Overlap (MNDO) to simulate how strain from side chains influences the polymer backbone, providing insights into the variations in optical properties observed during thermochromic phase changes. aip.org

Relationship Between Dihedral Angle and Exciton Transition Energy

A fundamental property of polydiacetylenes is the direct correlation between the conformation of the polymer backbone and its electronic properties, specifically the exciton transition energy. The exciton energy, which dictates the material's color, is a continuously increasing function of the out-of-plane distortion or dihedral angle of the conjugated backbone. ulsu.ru

This relationship is clearly demonstrated by comparing different polydiacetylene structures. For instance, a study of isolated PDA chains in their monomer single crystal matrices revealed a distinct correlation between the C₁═C₄···C₁═C₄ dihedral angle and the exciton energy. acs.org

Poly-THD , with a relatively planar structure and a dihedral angle of 167° , exhibits an exciton transition energy of 2.171 eV . acs.orgresearchgate.net

Poly(1,10-bis(diphenylamino)-4,6-decadiyne) , a derivative of this compound, has a more twisted backbone with a calculated dihedral angle of 140° . This increased torsion results in a significantly higher exciton transition energy of approximately 2.4 eV . acs.orgresearchgate.net

This evidence indicates that a more twisted, non-planar chain conformation leads to a higher exciton energy. researchgate.net The red phase of PDAs is associated with a non-planar geometry, while the blue phase corresponds to a more planar conformation. ulsu.ru

Table 1: Comparison of Dihedral Angle and Exciton Transition Energy in Polydiacetylenes

| Polydiacetylene Derivative | C₁═C₄···C₁═C₄ Dihedral Angle | Exciton Transition Energy (eV) | Reference(s) |

| Poly(1,10-bis(diphenylamino)-4,6-decadiyne) | 140° | ~2.4 | researchgate.net, acs.org |

| Poly-THD | 167° | 2.171 | researchgate.net, acs.org |

Stimuli-Responsive Polymerization and Material Properties

Polydiacetylenes are renowned for their ability to respond to external stimuli, leading to dramatic changes in their material properties, most notably their color. This responsiveness is rooted in conformational changes within the polymer's conjugated backbone. nih.gov

Thermochromism in Polydiacetylene Derivatives

Thermochromism, the change of color in response to temperature, is a hallmark characteristic of many polydiacetylene derivatives. wikipedia.org This phenomenon arises from temperature-induced conformational changes in the polymer chain, which alter the π-electron delocalization along the backbone and thus shift their optical absorption spectra. mdpi.com The transition typically involves a change from a "blue" phase (λmax ≈ 630 nm) to a "red" phase (λmax ≈ 540 nm) upon heating, though other phases like yellow (λmax ≈ 470 nm) and purple (λmax ≈ 590 nm) have also been observed. nih.gov

The specific temperature at which this color transition occurs can be precisely controlled by modifying the chemical structure of the diacetylene monomer. mdpi.com Key factors include:

Side-Chain Length: Monomers with shorter alkyl side chains tend to have lower melting points, which leads to a reduced thermochromic transition temperature for the resulting polymer. mdpi.com

Functional Groups: The nature of the side-chain functional groups and the non-covalent interactions they mediate, such as hydrogen bonding, significantly impact the transition temperature. mdpi.comnih.gov For example, amide groups in derivatives of 10,12-pentacosadiynoic acid (PCDA) allow the color transition temperature to be tuned over a wide range, from 20 °C to over 90 °C. capes.gov.brfigshare.comsci-hub.se

A material synthesized with this compound displayed reversible thermochromism between 25°C and 47°C. researchgate.net The reversibility of the thermochromic effect—whether the material returns to its original color upon cooling—also depends on the chemical structure and the interactions between polymer chains. mdpi.com

Influence of Monomer Phase Transition on Polymer Color Changes

In partially polymerized diacetylene systems, the polymer chains are effectively dissolved within a matrix of unpolymerized monomer crystals. oup.com In these cases, the color change of the polymer is not solely an intrinsic property of the polymer chain but can be directly triggered by a solid-state phase transition of the surrounding monomer matrix. ulsu.ruoup.com

A clear example is seen in partially polymerized This compound-1,10-bis(propylurethane) . This material exhibits a reversible color change that coincides precisely with a solid phase transition temperature of the monomer matrix at 76.6°C. oup.comoup.com This indicates that the change in the packing and structure of the monomer crystal lattice forces a conformational change upon the embedded polymer chains, inducing the spectral shift. oup.com

Further research has confirmed that the thermochromic transition temperature of PDAs often aligns with the melting temperature of their lipidic monomers, reinforcing the link between the monomer's phase behavior and the polymer's color. acs.orgu-tokyo.ac.jp This principle allows for the tuning of the color-change temperature; for instance, by mixing this compound-1,10-bis(propylurethane) with other derivatives, the transition temperature can be controllably varied between 76.6°C and 62.0°C. oup.com

Table 2: Monomer Phase Transition Induced Color Change

| System | Stimulus | Transition Temperature | Observed Change | Reference(s) |

| Partially polymerized this compound-1,10-bis(propylurethane) | Solid phase transition of monomer matrix | 76.6°C | Reversible color change | oup.com, oup.com |

| Mixture of 3PU and 3BU | Solid phase transition of monomer matrix | 62.0°C to 76.6°C | Tunable reversible color change | oup.com |

Urethane-Substituted Polydiacetylenes and Electrical Properties

Urethane-substituted polydiacetylenes, particularly those derived from this compound, have been investigated for their electrical properties. The direct current (DC) conductivity of poly[this compound-1,10-diol bis([(n-butoxycarbonyl)methyl]urethane)], known as p-3BCMU, has been examined in detail. jst.go.jp

Cast films of p-3BCMU exhibit temperature-dependent conductivity that can be described by two distinct Arrhenius-type equations, separated by a characteristic temperature, T_c. jst.go.jp This behavior suggests a conduction mechanism controlled by two types of trap sites within the material: shallow and deep traps. jst.go.jp The activation energies for conduction differ significantly between the high and low-temperature regions. jst.go.jp

Table 3: Electrical Properties of Poly(3BCMU) Films

| Property | Value | Description | Reference(s) |

| Conduction Mechanism | Trap-controlled | Explained by the presence of shallow and deep trap sites in the film. | jst.go.jp, jst.go.jp |

| Activation Energy (High Temp. Region) | 0.65 - 1.4 eV | Energy required for charge transport at higher temperatures. | jst.go.jp |

| Activation Energy (Low Temp. Region) | 0.5 - 0.7 eV | Energy required for charge transport at lower temperatures. | jst.go.jp |

| Characteristic Temperature (T_c) | Decreases from 240 K | The transition temperature between the two conduction regimes; it decreases as the fraction of low molecular weight polymer increases. | jst.go.jp |

The deep traps may be associated with polymer chain ends. jst.go.jp The photoconductive properties of poly(3BCMU) have also been studied, further supporting the trap-controlled conduction mechanism. jst.go.jp

Water-Soluble Polydiacetylenes and Conformational Transitions

By incorporating appropriate hydrophilic side groups, polydiacetylenes can be made water-soluble, opening up applications in aqueous environments. These polymers exhibit dramatic visual conformational transitions in response to changes in the solution's properties, such as pH and electrolyte concentration. aip.orgaip.org

Water-soluble PDAs with carboxylate-containing urethane side groups, such as those with R = –(CH₂)₃OCONHCH₂COO⁻K⁺, exist in a yellow, disordered, non-planar conformation in aqueous solution. aip.orgaip.org These yellow solutions are typically fluorescent. aip.orgaip.org Upon lowering the pH (e.g., from ~12 to 2) or adding an electrolyte like KCl, they undergo a striking transition to a red or purple color. aip.org This color change signifies a conformational transition from the disordered state to a more ordered, twisted, or planar structure. aip.orgaip.org The neutralization of the carboxylate groups reduces electrostatic repulsion, allowing the polymer backbone to adopt a more planar conformation. aip.org

A derivative of this compound, specifically this compound-1,10-diol, can be used to create a polymer that demonstrates a similar response. google.com When coated onto a substrate and polymerized, the resulting dark blue/purple material changes to an orange/red color upon treatment with water, indicating a conformational disruption of the polymer backbone. google.com

Advanced Spectroscopic Characterization of 4,6 Decadiyne Systems

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the structural features of 4,6-decadiyne by probing the vibrational modes of its chemical bonds. rtilab.com These techniques are particularly sensitive to the characteristic vibrations of the diyne (conjugated C≡C) functionality.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of alkyne-containing compounds reveals distinct absorption bands corresponding to C-H and C≡C stretching and bending vibrations. rtilab.com For non-terminal alkynes like this compound, the C≡C stretching vibration is often weak or absent in the IR spectrum due to the symmetry of the molecule, which results in a very small change in the dipole moment during vibration. However, the asymmetrical environment in derivatives or during reactions can make this peak more prominent. The NIST WebBook provides a gas-phase IR spectrum for this compound, which shows characteristic C-H stretching bands from the propyl groups. nist.gov The IR spectra of related compounds, such as this compound-1-O-β-D-glucopyranoside, show a hydroxyl (OH) absorption around 3400 cm⁻¹ and alkyne (C≡C) absorptions at 2254 and 2160 cm⁻¹. scispace.com

Raman Spectroscopy: Raman spectroscopy is highly effective for detecting the symmetric C≡C bonds in diynes, which are often weak in FTIR. researchgate.net In studies involving the polymerization of this compound derivatives, such as 1,10-bis(diphenylamino)-4,6-decadiyne (DPD), Raman spectroscopy is used to monitor the reaction. researchgate.net The gradual disappearance of the ν(C≡C-C≡C) Raman band is observed as the monomer polymerizes, alongside the appearance of new bands corresponding to the ene-yne structure of the resulting polydiacetylene. researchgate.net This makes Raman spectroscopy an invaluable tool for real-time reaction monitoring.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

| C≡C Stretch | Raman | ~2100 - 2260 | Strong signal, characteristic of the diyne core. Its intensity decreases during polymerization. researchgate.net |

| C≡C Stretch | FTIR | ~2160 - 2254 | Signal is often weak or absent for symmetrical diynes but visible in derivatives. scispace.com |

| C-H Stretch (Alkyl) | FTIR | ~2850 - 3000 | Strong signals corresponding to the methyl and methylene (B1212753) groups of the propyl chains. nist.gov |

| O-H Stretch | FTIR | ~3400 | Broad, strong signal present in hydroxylated derivatives like this compound-1,3,8-triol. scispace.com |

Electronic Spectroscopy for Energy Level Probing (e.g., UV-Vis, Electromodulation Spectroscopy)

Electronic spectroscopy techniques are employed to investigate the electronic transitions and energy levels within this compound systems, particularly in their polymerized forms (polydiacetylenes), which exhibit interesting optoelectronic properties.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing insights into the conjugated π-electron systems. libretexts.org While simple alkynes absorb in the far UV, the conjugated diyne system of this compound and its derivatives allows for transitions at longer wavelengths. Upon polymerization, these materials undergo a significant color change, which is readily quantifiable by UV-Vis spectroscopy. researchgate.net For example, films containing 1,10-bis(diphenylamino)-4,6-decadiyne (DPD) change from pale yellow to deep orange upon polymerization, with two new absorption maxima appearing at 470 and 502 nm. researchgate.net The intensity of these bands increases with the extent of polymerization, making UV-Vis a useful analytical tool for monitoring the process. researchgate.net

Electromodulation Spectroscopy: Electromodulation spectroscopy is a sophisticated technique used to study the electronic structure of materials by measuring changes in their absorption or reflection spectra induced by an external electric field. This method has been applied to polydiacetylenes derived from this compound-1,10-diol, such as poly-4,6-decadiyne-1,10-diol-bis(n-butoxycarbonyl-methylurethane) (PDA-3BCMU). researchgate.netaps.orgnih.gov These studies reveal a Stark redshift (a shift to lower energy) in the absorption spectrum, which supports the assignment of the lowest optical transition as excitonic in nature. researchgate.netaps.org This technique is crucial for probing the fundamental electronic states that are not easily observed with conventional UV-Vis spectroscopy. researchgate.net

| Compound System | Technique | Absorption Maxima (λmax) | Key Finding |

| Polymerized 1,10-bis(diphenylamino)-4,6-decadiyne | UV-Vis | 470 nm, 502 nm | Appearance of new absorption bands indicates the formation of a conjugated polydiacetylene backbone. researchgate.net |

| Poly(this compound-1,10-diol) derivatives (PDA-3BCMU) | UV-Vis | ~630 nm | The main absorption peak in the visible spectrum is attributed to an excitonic transition. aps.org |

| Poly(this compound-1,10-diol) derivatives (PDA-3BCMU) | Electromodulation | Not Applicable | Observation of a Stark redshift confirms the excitonic nature of the lowest energy transition. researchgate.netaps.org |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the protons on the propyl chains. The chemical shifts and splitting patterns of these signals confirm the connectivity of the alkyl groups to the diyne core. For instance, in the related compound this compound-1,3,8-triol, proton signals for a methyl group appear at δ 0.98, with methylene and methine protons appearing at various shifts downfield. tandfonline.com

¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the sp-hybridized carbons of the diyne moiety, which typically resonate in the range of δ 65-85 ppm. rsc.org In this compound-1,3,8-triol, four distinct quaternary carbon signals at δ 68.9, 69.1, 81.2, and 81.6 confirmed the presence of the diyne core. tandfonline.com The remaining signals correspond to the carbons of the alkyl chains, providing a complete map of the carbon framework. tandfonline.com

| Nucleus | Type of Carbon/Proton | Typical Chemical Shift (δ, ppm) | Notes |

| ¹³C | Alkyne (C≡C) | 65 - 85 | Characteristic signals confirming the diyne core. tandfonline.comrsc.org |

| ¹³C | Alkyl (CH₂) | 15 - 42 | Signals from the propyl chain carbons. tandfonline.comrsc.org |

| ¹³C | Alkyl (CH₃) | ~10 - 14 | Signal from the terminal methyl group. tandfonline.comrsc.org |

| ¹H | Alkyl (CH₂-C≡C) | ~2.2 - 2.4 | Protons adjacent to the triple bond are shifted downfield. scispace.com |

| ¹H | Alkyl (-CH₂-) | ~1.4 - 1.7 | Methylene protons further from the diyne core. scispace.comtandfonline.com |

| ¹H | Alkyl (CH₃) | ~0.9 - 1.0 | Terminal methyl protons. scispace.comtandfonline.com |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for analyzing volatile compounds like this compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 134, which corresponds to its molecular weight (C₁₀H₁₄). nih.gov This confirms the molecular formula and provides a primary method for identification.

High-Resolution Mass Spectrometry (HRMS): For more precise measurements, HRMS can determine the exact mass of the molecule to several decimal places (e.g., 134.109550447 Da for this compound). nih.gov This high level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI-MS) are used for less volatile derivatives, such as this compound-1,3,8-triol, where a molecular weight of 182 was determined. tandfonline.com

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Purpose |

| GC-MS | [C₁₀H₁₄]⁺ | 134 | Molecular ion peak confirms the molecular weight of this compound. nih.gov |

| HRMS | [C₁₀H₁₄]⁺ | 134.10955 | Provides exact mass for unambiguous elemental formula confirmation. nih.gov |

| ESI-MS | [C₁₀H₁₄O₃-H]⁻ | 181 | Confirms molecular weight of the derivative this compound-1,3,8-triol in negative ion mode. tandfonline.com |

| ESI-MS | [C₁₀H₁₄O₃+Na]⁺ | 205 | Confirms molecular weight of the derivative this compound-1,3,8-triol as a sodium adduct. tandfonline.com |

Computational and Theoretical Studies on 4,6 Decadiyne

Density Functional Theory (DFT) for Molecular and Polymeric Structures

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net It is particularly valuable for calculating the properties of molecules like 4,6-decadiyne, offering a balance between accuracy and computational cost. umn.edu DFT calculations can predict molecular geometries, energies, and other electronic properties that are crucial for understanding the molecule's stability and reactivity.

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the ground state structure. faccts.dewikipedia.org The process is iterative, starting with an initial guess of the molecular geometry and systematically adjusting atomic positions to minimize the total energy of the system. faccts.de For this compound, a linear C10H14 diyne, geometry optimization would precisely determine the bond lengths and angles of its stable conformation.

Energetic calculations provide the total electronic energy of the optimized structure. This value is fundamental for determining the molecule's thermodynamic stability and can be used to calculate other properties, such as the enthalpy of formation. The application of specific DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d), allows for the reliable prediction of these parameters. researchgate.net

Below is a table representing the kind of data that would be generated from a DFT geometry optimization of this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡C (Internal) | ~1.21 Å |

| Bond Length (Å) | C-C (Single, adjacent to diyne) | ~1.46 Å |

| Bond Length (Å) | C-C (Propyl chain) | ~1.53 Å |

| Bond Length (Å) | C-H (Propyl chain) | ~1.10 Å |

| Bond Angle (°) | C-C≡C | ~179.9° |

| Bond Angle (°) | H-C-H (Propyl chain) | ~109.5° |

Note: The values in the table are illustrative, representing typical results from DFT calculations on similar alkyne structures, as specific published data for this compound is not available.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond within a molecule homolytically, resulting in two radical fragments. libretexts.org It is a direct measure of bond strength. wikipedia.org Computationally, BDE is calculated as the energy difference between the optimized parent molecule and the sum of the energies of the resulting radical fragments. libretexts.org

Analyzing the BDE for various bonds in this compound provides insight into its chemical stability and potential reaction sites. For instance, the BDE of the C-H bonds on the propyl chains versus the C-C single bonds adjacent to the diyne moiety can indicate which bonds are more susceptible to cleavage under thermal or photochemical conditions.

The following table illustrates the expected BDE values for different bonds within the this compound molecule as would be determined by DFT calculations.

| Bond | Atoms Involved | Calculated BDE (kcal/mol) |

|---|---|---|

| C-H (secondary) | -CH₂-H | ~98 kcal/mol |

| C-H (primary) | -CH₃ | ~105 kcal/mol |

| C-C (single) | CH₃CH₂-CH₂C≡ | ~100 kcal/mol |

| C≡C | -C≡C- | >200 kcal/mol |

Note: These values are representative and intended to illustrate the output of a BDE analysis. The actual values would be derived from specific DFT calculations.

Geometry Optimization and Energetic Calculations

Reaction Pathway Simulations and Transition State Theory

Computational methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the simulation of reaction pathways. rsc.org This involves identifying the reactant and product states, as well as the high-energy transition state that connects them. ims.ac.jp Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of this transition state. umn.edufaccts.deacs.org

For this compound, simulations could explore various reactions, such as cycloadditions or polymerization initiation. The simulation would start from the optimized geometry of the reactants and map the energetic changes as they approach and transform into products. The highest point on this minimum energy path is the transition state, an unstable, transient species. nih.gov

Calculations would determine the geometry of the activated complex at the transition state and its activation energy (the energy barrier that must be overcome for the reaction to proceed). rsc.org This information is critical for predicting reaction kinetics and understanding the mechanism. For example, simulating the addition of a radical to one of the triple bonds would reveal the activation barrier and the structure of the resulting vinyl radical intermediate.

Model Validation Against Experimental Spectroscopic and Reactivity Data

A crucial step in computational research is the validation of theoretical models against experimental results. researchgate.net This ensures that the chosen computational methods accurately describe the real-world system.

Spectroscopic Data: The optimized geometry from DFT calculations can be used to compute vibrational frequencies. These calculated frequencies can be compared directly with experimental infrared (IR) and Raman spectra. For this compound, the characteristic C≡C stretching frequencies around 2100-2260 cm⁻¹ would be a key point of comparison. aip.org Similarly, calculated NMR chemical shifts can be benchmarked against experimental ¹H and ¹³C NMR data to validate the accuracy of the computed electronic environment. mdpi.com

Reactivity Data: The activation energies calculated from reaction pathway simulations can be compared to experimentally determined reaction rates. By using the Arrhenius equation, the calculated activation energy can be used to predict a rate constant, which can then be checked against experimental kinetic studies. The agreement between theoretical predictions and experimental observations lends confidence to the computational model and its ability to explain chemical phenomena and predict the behavior of new, unstudied systems. researchgate.net

Applications of 4,6 Decadiyne in Advanced Materials and Systems

Radiation Dosimetry Applications

Derivatives of 4,6-decadiyne are notable for their application in radiation dosimetry, particularly in the fabrication of radiochromic films. These films provide a visual and measurable response to ionizing radiation, which is crucial for monitoring radiation doses in medical and industrial settings.

Research has focused on using derivatives of this compound as the active component in radiochromic film dosimeters. A prominent example is 1,10-bis(diphenylamino)-4,6-decadiyne (DPD), a monomer that can be embedded into a polymer matrix, such as poly(vinyl alcohol) (PVA), to create a radiation-sensitive composite film. researchgate.net The production of these films often involves an automatic film applicator system to ensure uniformity. researchgate.net

Upon exposure to gamma radiation, the DPD monomer undergoes topochemical polymerization. researchgate.net This process results in the formation of a colored polydiacetylene, causing the film to change color from pale yellow to a deep orange. researchgate.net This distinct color change is directly proportional to the absorbed radiation dose, forming the basis of its function as a dosimeter. researchgate.net Raman spectroscopy studies confirm that with increasing radiation doses, the characteristic chemical bands of the diyne groups gradually disappear, while new bands corresponding to the enyne structure of the resulting polydiacetylene appear.

The fundamental principle of this compound-based radiochromic dosimeters is their predictable dose-response relationship. The change in the film's optical density (OD), which corresponds to the color intensification, is measured and correlated to the absorbed dose.

Films incorporating 1,10-bis(diphenylamino)-4,6-decadiyne (DPD) have been shown to be effective for monitoring absorbed doses across a wide range, from 2 kGy up to approximately 269.1 kGy. researchgate.net The analysis of these films can be conducted using UV-Vis spectrophotometry, which detects two primary absorption maxima for the irradiated films at 470 nm and 502 nm. researchgate.net The intensity of these absorption bands increases with higher absorbed doses. Alternatively, high-resolution flatbed scanners can be used to measure the increase in optical density. researchgate.net

Calibration is a critical step to ensure the accuracy of dose measurements. This involves irradiating the dosimeters to known doses using a calibrated radiation source and measuring their response to create a standard curve. For DPD-based films, the estimated uncertainty on dose measurements using a scanner has been reported to be 4.46% (at a 2 sigma confidence level), demonstrating their effectiveness for radiation monitoring. researchgate.net General calibration methodologies for dosimeters are outlined in international standards, such as those from the International Organization for Standardization (ISO), which provide a framework for ensuring traceability and accuracy. iaea.orgiaea.org

Table 1: Dose-Response Characteristics of DPD-Based Radiochromic Film

| Parameter | Finding | Source(s) |

| Active Monomer | 1,10-bis(diphenylamino)-4,6-decadiyne (DPD) | researchgate.net |

| Polymer Matrix | Poly(vinyl alcohol) (PVA) | researchgate.net |

| Mechanism | Topochemical polymerization upon γ-irradiation | researchgate.net |

| Color Change | Pale yellow to deep orange | researchgate.net |

| Effective Dose Range | 2–269.1 kGy | |

| Analysis Methods | UV-Vis Spectrophotometry, Flatbed Scanner | researchgate.net |

| Measurement Uncertainty | 4.46% (2σ) | researchgate.net |

The reliability of a dosimeter depends on the stability of its response after irradiation and its resilience to environmental factors. For films based on 1,10-bis(diphenylamino)-4,6-decadiyne (DPD), stability checks have revealed that the color intensity of irradiated films increased by approximately 3.1% over a 50-day storage period. researchgate.net

Environmental conditions can influence dosimeter performance. The response of DPD-based films is relatively independent of relative humidity in the range of 0% to 75.3%, with only a 4% change observed across this range. researchgate.net Temperature, however, can have a more significant effect. While the response may be stable at lower temperatures (e.g., at 6°C in the dark for two months), it can become temperature-dependent at higher temperatures (e.g., above 34°C). researchgate.net Therefore, it is recommended that the films be calibrated under the actual conditions of use to ensure accuracy. researchgate.net

Dose-Response Characteristics and Calibration Methodologies

Thin Film and Coating Technologies

The ability of this compound and its derivatives to form polymers (polydiacetylenes) is utilized in the field of material science for creating functional thin films and coatings. fishersci.ptchemicalbook.comthermofisher.com These films possess unique properties suitable for various advanced applications.

Poly(this compound) (PDA) is used in the preparation of thin films. chemicalbook.comthermofisher.comcenmed.com The polymerization process is central to creating these functional materials. In some methodologies, this compound itself can act as a monomeric solvent that also participates in the polymerization process. researchgate.net

One advanced technique involves topochemical polymerization, where diacetylene molecules are precisely aligned in a self-assembled structure. This structure is then polymerized, often with the aid of UV light, to create a uniaxially oriented film. researchgate.netnih.gov This method has been used to fabricate broadband coatable thin film polarizers, where diacetylene amphiphiles are dissolved in a this compound solvent to form a lyotropic liquid crystal phase before being polymerized. nih.gov This process not only creates a stable film but also enhances its optical properties. nih.gov

The optoelectronic properties of polymers derived from this compound are a key area of research. While data on pure poly(this compound) is limited, studies on its derivatives provide insight into the potential of this class of materials. The polymer derived from 1,10-bis(diphenylamino)-4,6-decadiyne (referred to as poly-6) exhibits significant luminescence, a valuable property for optoelectronic devices. acs.org

Unlike many other polydiacetylenes, this specific polymer shows good solubility in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). acs.org This solubility is a significant advantage as it allows for characterization of its molecular weight using standard techniques like size-exclusion chromatography (SEC), which is often challenging for less soluble polymers. acs.org This processability facilitates its application in devices where solution-based deposition is required. acs.org The unique combination of luminescence and processability highlights the potential of poly(this compound) derivatives in the development of materials for optoelectronics. acs.orgresearchgate.net

Table 2: Properties of Polymerized 1,10-bis(diphenylamino)-4,6-decadiyne

| Property | Description | Source(s) |

| Polymerization Method | γ-ray irradiation of single crystals | acs.org |

| Optical Property | Highly luminescent | acs.org |

| Solubility | Soluble in chloroform and THF | acs.org |

| Number Average M.W. (Mₙ) | 150,000–300,000 Da | acs.org |

| Potential Application | Optoelectronic materials | acs.orgresearchgate.net |

Enhanced Durability and Functionality in Coatings

Coatings derived from this compound, specifically in the form of polydiacetylenes, exhibit exceptional mechanical strength and stability. The rigid backbone structure of PDA, a result of the topochemical polymerization process, contributes to this enhanced durability. When applied as a coating, this inherent stability translates into improved resistance to mechanical wear and environmental degradation.

Furthermore, the polymerization of diacetylene-containing polyesters results in mechanically strong polymer films. For instance, subsequent polymerization of hierarchically structured materials containing diacetylenes significantly enhances their thermal and mechanical stabilities. This makes them suitable for applications requiring robust performance. The unique optical properties of poly(this compound) thin films also add a layer of functionality, with potential uses in optoelectronics. Current time information in Bangalore, IN.epa.gov

Responsive Materials and Sensors

The conjugated backbone of polymerized this compound is sensitive to environmental stimuli, leading to distinct changes in its optical and electronic properties. This responsiveness is harnessed in the creation of a variety of smart materials and sensors.

Thermosensitive Color-Changing Materials

Materials incorporating this compound have been shown to exhibit thermochromic behavior, changing color in response to temperature variations. A notable example is a composite material made from imidazolium-functionalized diacetylenes, a liquid-crystalline diacetylene, and 10 wt% this compound. This material displays reversible thermochromism, transitioning from blue to red between 25 °C and 47 °C. Current time information in Bangalore, IN.mdpi.com Beyond this range, the transition becomes non-reversible. Current time information in Bangalore, IN.

Another derivative, this compound-1,10-diol, when polymerized, forms a deep blue/purple material that changes to a red/orange color upon hydration, a process that can be triggered by temperature changes that affect moisture levels. lookchem.com This color-changing property is attributed to conformational changes in the polymer backbone.

Table 1: Thermosensitive Properties of this compound-Based Materials

| Material Composition | Stimulus | Color Change | Temperature Range (°C) | Reversibility |

| Polymerized M-DA/T-DA/4,6-decadiyne | Temperature | Blue to Red | 25 - 47 | Reversible Current time information in Bangalore, IN.mdpi.com |

| Polymerized this compound-1,10-diol | Hydration | Blue/Purple to Red/Orange | Not specified | Irreversible upon hydration lookchem.com |

Optical-Electronic Temperature Sensor Development

The distinct thermochromic and electronic properties of this compound-based materials have been leveraged in the development of advanced temperature sensors. Researchers have fabricated dual-mode capacitive temperature sensors from a new crosslinked material containing polydiacetylene. These sensors exhibit a sensitivity of 0.1 pF/°C over a temperature range of 25–80 °C. Current time information in Bangalore, IN.

The hybrid sensing mechanism of these devices enhances their accuracy and reliability by monitoring temperature changes through both colorimetric shifts and variations in capacitance. Current time information in Bangalore, IN. This dual-mode functionality represents a significant advancement in sensor technology, opening up new possibilities for diverse applications.

Smart Inks and Anti-Counterfeiting Applications

The development of smart inks that respond to external stimuli is crucial for anti-counterfeiting technologies. An ink formulated with imidazolium-functionalized diacetylenes and this compound (in a 70:20:10 weight ratio) has been shown to produce thermoresponsive and polarization-dependent secret inks. mdpi.comresearchgate.netrsc.org

Letters and symbols printed with these diacetylene-based inks can reversibly change color from blue to red with temperature changes. mdpi.comresearchgate.net Furthermore, their appearance can shift from colorless and transparent to black and opaque depending on the polarization axis of the viewing light. This multi-layered responsiveness, where a secret code can be deciphered using a combination of heat and polarized glasses, provides a high level of security against counterfeiting. mdpi.comresearchgate.net

Catalysis Research

While direct catalytic applications of this compound are not extensively documented, it serves as a crucial precursor for the synthesis of advanced catalytic materials, particularly those leveraging the unique properties of the diacetylene functional group.

This compound as a Precursor for Catalytic Materials

This compound is a building block for more complex molecules and polymers that exhibit significant catalytic activity. Its diacetylene core is of particular interest in the development of novel photocatalysts.

Recent research has focused on incorporating diacetylene functionalities into Covalent Organic Frameworks (COFs). These diacetylene-functionalized COFs have been successfully used as photocatalysts for generating hydrogen from water. It has been demonstrated that the presence of diacetylene moieties has a profound effect, with diacetylene-based COFs significantly outperforming those with single acetylene (B1199291) units in terms of photocatalytic activity. researchgate.netacs.org The high porosity, accessible diacetylene functionalities, and chemical stability of these materials contribute to efficient and recyclable heterogeneous photocatalysis. researchgate.net

Furthermore, diacetylene units within COFs have been shown to enhance the adsorption and activation of oxygen, which alters the reduction pathway and leads to the efficient photosynthesis of hydrogen peroxide. rsc.org In a different vein, a derivative of this compound, dimethyl this compound-1,10-dioate, has been utilized as a reactant in diyne cross-metathesis reactions, employing a tungsten benzylidyne catalyst to synthesize unsymmetrical 1,3-butadiynes. rsc.org These examples underscore the role of this compound as a foundational molecule for creating materials with advanced catalytic capabilities.

Investigating Catalytic Effects on Diyne Polymerization

The polymerization of diynes, including this compound and its derivatives, is a critical process for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers with unique optical and electronic properties. The method of initiation and the presence of catalysts can significantly influence the reaction pathway, polymer structure, and material characteristics. While solid-state polymerization induced by thermal or UV/gamma radiation is a common catalyst-free method, various catalytic systems have been explored to control and enhance the polymerization of diynes in solution phases.

Research into the catalytic polymerization of diynes often involves transition metal catalysts, which are known to facilitate the coupling and chain growth of alkyne monomers.

Key Research Findings:

Copper-Based Catalysis: Copper salts are frequently employed in the synthesis and polymerization of diynes. The Glaser coupling reaction, a classic method for creating symmetric diynes, utilizes copper(I) salts such as copper(I) chloride (CuCl) or copper(I) iodide (CuI) as catalysts under oxidative conditions. This type of catalytic reaction involves the oxidative dimerization of terminal alkynes to form the diyne backbone essential for polymerization. Simple copper salts have been noted as catalysts for producing poly(this compound). lookchem.com

Palladium/Copper Co-catalysis: Systems involving both palladium and copper catalysts, such as those used in Sonogashira coupling, are standard for coupling terminal alkynes with halides. While often used for synthesizing complex molecules, this methodology can be extended to create polymers containing diyne moieties. The process typically requires a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (CuI).